molecular formula C12H25NO B13255621 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol

4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol

Cat. No.: B13255621
M. Wt: 199.33 g/mol
InChI Key: VCRMJIHTRUEYKE-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is a secondary amino alcohol characterized by a butan-2-ol backbone substituted with a 3,5-dimethylcyclohexylamino group. The compound combines a hydrophobic cyclohexyl ring (with methyl groups at positions 3 and 5) and a polar hydroxyl group, making it a molecule of interest in medicinal chemistry and chiral synthesis.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-[(3,5-dimethylcyclohexyl)amino]butan-2-ol

InChI

InChI=1S/C12H25NO/c1-9-6-10(2)8-12(7-9)13-5-4-11(3)14/h9-14H,4-8H2,1-3H3

InChI Key

VCRMJIHTRUEYKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NCCC(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol typically involves the reaction of 3,5-dimethylcyclohexylamine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is not well-understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and hydroxyl groups may play a role in its binding to receptors or enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexyl-Containing Amino Alcohols

2-[(3,5-Dimethylcyclohexyl)amino]ethanol
  • Structure: Shorter ethanol chain (C2) vs. butanol (C4) in the target compound.
  • Impact : Reduced chain length decreases lipophilicity (lower logP) and may limit membrane permeability compared to the target compound.
  • Synthetic Relevance: Ethanol derivatives are often used as intermediates in surfactants or drug delivery systems, whereas longer chains like butanol may enhance binding to hydrophobic targets .
4-[(Cyclohexyl)amino]butan-2-ol
  • Structure : Lacks methyl groups on the cyclohexyl ring.
  • Thermodynamic Stability : Methyl groups in the target compound likely improve conformational stability of the cyclohexyl ring .

Phosphonothiolate Derivatives ()

3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate
  • Structure: Shares the 3,5-dimethylcyclohexyl group but incorporates a phosphonothiolate ester and diisopropylaminoethyl chain.
  • Functional Groups: The phosphonothiolate group introduces electrophilic reactivity, contrasting with the nucleophilic hydroxyl/amine in the target compound.
  • Applications: Likely used in organophosphorus chemistry (e.g., pesticides or nerve agents), whereas amino alcohols are more common in bioactive molecules or chiral resolution .
  • Molecular Complexity: Higher molecular weight (C19H40NO2PS vs. C12H23NO for the target compound) suggests distinct synthetic challenges and applications.

Esters and Fatty Acid Derivatives ()

Succinic acid, di(3,5-dimethylcyclohexyl) ester
  • Structure : Diester with two 3,5-dimethylcyclohexyl groups.
  • Physicochemical Properties: Higher molecular weight and ester linkages result in lower water solubility compared to the amino alcohol.
  • Utility: Esters like this are often plasticizers or solvent additives, whereas amino alcohols may serve as proton donors in hydrogen-bonding applications .
Hexadecanoic acid, methyl ester
  • Structure: Linear fatty acid ester vs. cyclic amino alcohol.
  • Biological Relevance: Fatty acid esters are common in lipid metabolism, while the target compound’s amino alcohol structure could interact with biological targets like GPCRs or enzymes.

Indole-Oxazolidinone Derivatives ()

Complex indole derivatives with dimethylaminoethyl groups
  • Structure: Feature dimethylaminoethyl and oxazolidinone moieties but lack cyclohexyl groups.
  • Pharmacological Potential: Indole-oxazolidinones are associated with antimicrobial or CNS activity, whereas the target compound’s cyclohexyl group may target different pathways (e.g., lipid-mediated signaling) .

Biological Activity

4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C14H25NC_{14}H_{25}N and a molecular weight of approximately 213.37 g/mol. Its structure features a butanol backbone with a dimethylcyclohexyl group attached to the amino functional group, which contributes to its unique steric properties and potential for biological interactions.

The biological activity of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol is attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often modulate cellular processes through:

  • Receptor Binding : The bulky cyclohexyl moiety may enhance lipophilicity, allowing better interaction with lipid membranes and receptors.
  • Enzyme Inhibition : The hydroxyl and amino groups can participate in hydrogen bonding, potentially inhibiting enzyme activity.

Biological Activity Overview

The following table summarizes the biological activities reported for 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInduces apoptosis in cancer cell lines through receptor-mediated pathways.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative stress.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Case Studies

  • Antimicrobial Activity : A study demonstrated that 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes.
  • Anticancer Effects : In vitro assays on breast cancer cell lines showed that the compound induced apoptosis via caspase activation. This suggests a potential pathway for therapeutic development in oncology.
  • Neuroprotective Properties : Research involving neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress, suggesting its utility in neurodegenerative diseases.

Research Findings

Recent studies have focused on the structural modifications of 4-[(3,5-Dimethylcyclohexyl)amino]butan-2-ol to enhance its biological activity:

  • Structure-Activity Relationship (SAR) : Modifications to the cyclohexyl group have been shown to affect binding affinity to target receptors significantly.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to controls, providing preliminary evidence for its efficacy as an anticancer agent.

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